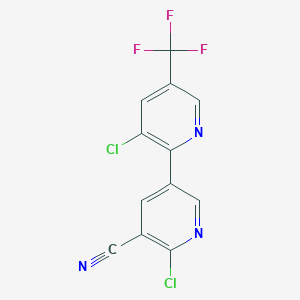

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Description

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, cyano, and a second pyridyl group. The latter pyridyl group is further substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively (Figure 1). This compound is structurally related to agrochemicals such as Fluazinam, a fungicide with the IUPAC name 3-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine . Its synthesis often involves nucleophilic substitution reactions, with solvents like dichloromethane used to minimize toxicity and environmental impact .

Key structural features influencing its properties include:

- Chloro groups: Enhance electrophilicity and stability.

- Cyano group: Acts as a strong electron-withdrawing group, modulating electronic density.

- Trifluoromethyl group: Imparts lipophilicity and metabolic resistance.

Properties

IUPAC Name |

2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F3N3/c13-9-2-8(12(15,16)17)5-19-10(9)7-1-6(3-18)11(14)20-4-7/h1-2,4-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGACRBIHNBVBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164444 | |

| Record name | 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339029-77-5 | |

| Record name | 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339029-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-5-trifluoromethyl-2-pyridyl chloride with a suitable cyano source under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid derivative.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and various coupled aromatic compounds .

Scientific Research Applications

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is largely dependent on its interaction with molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, inhibiting their activity or altering their function. For example, the cyano group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances lipophilicity and membrane permeability .

Comparison with Similar Compounds

Research Findings and Challenges

- Efficacy: The bipyridyl structure of the target compound may improve binding to fungal targets compared to mono-pyridine derivatives, though in vivo studies are lacking .

- Environmental Impact : Use of dichloromethane in synthesis reduces toxicity compared to acetonitrile, aligning with green chemistry trends .

- Challenges :

Biological Activity

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound notable for its unique chemical structure, which includes a pyridine ring substituted with chloro, cyano, and trifluoromethyl groups. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities.

- Molecular Formula : CHClFN

- Molecular Weight : 206.55 g/mol

- CAS Number : 80194-70-3

Antimicrobial Properties

Research has indicated that compounds containing pyridine rings often exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is known to enhance the potency of these compounds, potentially due to increased lipophilicity and bioavailability .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |

|---|---|---|

| 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine | TBD | TBD |

| Control (Ciprofloxacin) | 2 | 2 |

Note: TBD indicates that specific values for this compound's MIC are yet to be determined.

Anti-inflammatory Effects

The trifluoromethyl group has been associated with enhanced anti-inflammatory properties in several studies. Compounds with this functional group have been shown to inhibit inflammatory pathways, making them candidates for developing treatments for inflammatory diseases .

The biological activity of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could function as a modulator of neurotransmitter receptors, particularly those linked to CNS disorders, similar to other pyridine derivatives .

Case Studies

A study published in MDPI highlighted the role of trifluoromethyl-containing compounds in enhancing drug potency by improving interactions with biological targets. This was demonstrated in drugs aimed at inhibiting serotonin uptake and modulating glutamate receptors, suggesting that the incorporation of trifluoromethyl groups can significantly alter the pharmacological profile of compounds .

Applications

The compound is being explored for various applications:

Q & A

Q. How can the molecular structure of 2-chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine be confirmed experimentally?

To verify the structure, employ a combination of X-ray crystallography and spectroscopic techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and substituent positions. For example, Cl⋯Cl interactions (3.278 Å) and hydrogen-bonding patterns can confirm dimerization or intermolecular associations .

- NMR spectroscopy : Use - and -NMR to identify chemical environments of protons and fluorine atoms. The trifluoromethyl group () typically shows a singlet near -60 ppm in -NMR .

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula by matching the experimental m/z with the theoretical value (e.g., CHClFN).

Q. What synthetic strategies are effective for preparing this compound?

Key routes involve Suzuki-Miyaura cross-coupling and nucleophilic substitution :

- Cross-coupling : Attach the pyridyl substituent via palladium-catalyzed coupling between a halogenated pyridine precursor and a boronic acid derivative. Optimize conditions using Pd(PPh) and KCO in a DMF/HO solvent system at 80°C .

- Chlorination and cyanation : Introduce chlorine and cyano groups via electrophilic substitution or metal-mediated reactions. For example, treat intermediates with POCl for chlorination and CuCN for cyanation .

Q. How can impurities or by-products be identified during synthesis?

Use HPLC-MS and GC-MS for impurity profiling:

- Reverse-phase HPLC : Separate components using a C18 column with a gradient of acetonitrile/water. Compare retention times with standards.

- Mass spectral libraries : Match fragmentation patterns to known by-products, such as dehalogenated or over-alkylated derivatives. For example, unintended substitution at the pyridine nitrogen may yield N-oxide derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of functionalization in this compound?

The electron-withdrawing effects of the trifluoromethyl () and cyano () groups direct electrophilic attacks to specific positions:

- Meta-directing effect : The group at the 5-position of the pyridine ring deactivates the ring, favoring substitution at the 3-position. Computational studies (DFT) can map electron density to predict reactive sites .

- Steric hindrance : Bulky substituents (e.g., 3-chloro-5-trifluoromethylpyridyl) may limit accessibility to certain positions, as shown in kinetic studies of Suzuki couplings .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Design analog libraries and evaluate biological activity:

- Analog synthesis : Vary substituents (e.g., replace Cl with Br or with ) to assess impact on bioactivity.

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Pyridine derivatives with and amino groups have shown antitumor activity via kinase inhibition .

- Molecular docking : Model interactions with target proteins (e.g., EGFR or VEGF) using software like AutoDock Vina. Focus on hydrogen bonding with and hydrophobic interactions with .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Address low yields and safety risks :

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) to improve coupling efficiency. Ligands like XPhos may enhance turnover .

- Solvent selection : Replace high-boiling solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.

- Thermal hazards : Monitor exothermic reactions (e.g., chlorination with POCl) using calorimetry. Implement controlled addition rates and cooling systems .

Q. How does the compound interact with biological targets at the molecular level?

Combine biophysical and computational methods :

- Surface plasmon resonance (SPR) : Measure binding affinity to proteins (e.g., kinases) in real-time.

- Fluorescence quenching : Study interactions with DNA/RNA by monitoring changes in emission spectra.

- Molecular dynamics simulations : Simulate ligand-protein complexes over 100 ns to identify stable binding poses and key residues (e.g., Lys or Asp) involved in interactions .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields for similar pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.